Ethyl 4-({[(furan-2-ylmethyl)amino](oxo)acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can be synthesized via a multi-step process. One common method involves the Ugi four-component reaction, which is a multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide . In this case, the reaction involves formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate. The reaction is typically carried out at ambient temperature and results in high yields .
Industrial Production Methods
While specific industrial production methods for Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The furan ring and amino group may facilitate binding to biological macromolecules, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also contain a furan ring and have shown potential as anticancer agents targeting the epidermal growth factor receptor (EGFR).
Pyrimidine-derived indole ribonucleosides: These compounds have been studied for their antiproliferative and antiviral activities.
The uniqueness of Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-16(21)11-5-7-12(8-6-11)18-15(20)14(19)17-10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGUTFZUMBDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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